(S)-2-Amino-N-(3-hydroxypropyl)- 3,3-dimethylbutyramide hydrochloride
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Overview
Description
(S)-2-Amino-N-(3-hydroxypropyl)- 3,3-dimethylbutyramide hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an amino group, a hydroxypropyl group, and a dimethylbutyramide moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(3-hydroxypropyl)- 3,3-dimethylbutyramide hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Hydroxypropyl Intermediate: This step involves the reaction of a suitable starting material with a hydroxypropylating agent under controlled conditions to introduce the hydroxypropyl group.
Introduction of the Amino Group: The hydroxypropyl intermediate is then reacted with an amine source to introduce the amino group.
Formation of the Dimethylbutyramide Moiety: The final step involves the reaction of the intermediate with a dimethylbutyramide precursor to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(3-hydroxypropyl)- 3,3-dimethylbutyramide hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The amino and hydroxy groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield aldehydes or ketones, while reduction of the amino group can yield secondary or tertiary amines.
Scientific Research Applications
(S)-2-Amino-N-(3-hydroxypropyl)- 3,3-dimethylbutyramide hydrochloride has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies related to enzyme inhibition or as a ligand in receptor binding studies.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(3-hydroxypropyl)- 3,3-dimethylbutyramide hydrochloride involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with target molecules, while the dimethylbutyramide moiety can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Amino-N-(2-hydroxyethyl)-3,3-dimethylbutyramide hydrochloride
- (S)-2-Amino-N-(3-hydroxypropyl)-2,2-dimethylbutyramide hydrochloride
Uniqueness
(S)-2-Amino-N-(3-hydroxypropyl)- 3,3-dimethylbutyramide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and stability profiles, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
(2S)-2-amino-N-(3-hydroxypropyl)-3,3-dimethylbutanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2.ClH/c1-9(2,3)7(10)8(13)11-5-4-6-12;/h7,12H,4-6,10H2,1-3H3,(H,11,13);1H/t7-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHPCHFLKWINFM-OGFXRTJISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)NCCCO)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)NCCCO)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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